molecular formula C20H24N2 B1456998 1-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-piperidin-4-ylamine CAS No. 913979-79-0

1-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-piperidin-4-ylamine

Cat. No.: B1456998
CAS No.: 913979-79-0
M. Wt: 292.4 g/mol
InChI Key: JOKPZELNQHQNDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-piperidin-4-ylamine is a tricyclic compound featuring a dibenzo[a,d]cyclohepten core linked to a piperidin-4-ylamine moiety.

Properties

IUPAC Name

1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2/c21-17-11-13-22(14-12-17)20-18-7-3-1-5-15(18)9-10-16-6-2-4-8-19(16)20/h1-8,17,20H,9-14,21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKPZELNQHQNDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2C3=CC=CC=C3CCC4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Photoamination and Transannular Reaction

One widely reported method involves the photoamination of 5-hydroxy- or 5-alkoxy-5H-dibenzo[a,d]cycloheptenes, followed by a transannular reaction using acetic acid as a reagent. This sequence facilitates the introduction of the piperidin-4-ylamine group onto the dibenzo[a,d]cycloheptene scaffold.

  • Step 1: Photoamination of 5-hydroxy- or 5-alkoxy-5H-dibenzo[a,d]cycloheptenes.
  • Step 2: Transannular reaction with acetic acid to form the piperidinylamine linkage.

This method is advantageous for its specificity in functionalizing the dibenzo[a,d]cycloheptene ring system while maintaining the integrity of the piperidinylamine group.

Chemical Reaction Types Involved

The preparation of this compound involves several key chemical transformations:

Reaction Type Description Typical Reagents/Conditions
Photoamination Introduction of amino group via light-induced reaction on hydroxy/alkoxy precursors UV light, amine sources
Transannular Reaction Intramolecular reaction across the ring system to form new bonds Acetic acid, heat
Oxidation Conversion to corresponding oxides for intermediate steps Hydrogen peroxide, peracids
Reduction Conversion of nitro or other groups to amines Mild reductants like TDAE (tetrakis(dimethylamino)ethylene)
Substitution Replacement of functional groups with amines or other nucleophiles Ammonia, alkylamines

These reactions are carefully controlled to achieve high specificity and yield of the target compound.

Detailed Research Findings and Data

Multi-Step Synthesis Summary

Step Starting Material Reaction Type Reagents Outcome
1 5-Hydroxy- or 5-alkoxy-5H-dibenzo[a,d]cycloheptene Photoamination UV light, amine source Aminated intermediate
2 Aminated intermediate Transannular reaction Acetic acid Formation of piperidinylamine linkage
3 Intermediate Purification Chromatography Pure 1-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-piperidin-4-ylamine

Alternative Synthetic Insights

  • The use of mild reductants such as TDAE facilitates the reduction of nitro groups on aromatic rings, enabling subsequent amination steps.
  • Oxidation of cyproheptadine derivatives with hydrogen peroxide or peracids can yield related intermediates useful for further functionalization.
  • Chromatographic techniques, including silica gel and cellulose column chromatography, are essential for the resolution and purification of isomeric forms during synthesis.

Notes on Process Optimization

  • Reaction conditions such as temperature, solvent choice, and reagent concentration critically influence the yield and purity.
  • The transannular reaction step benefits from acidic conditions (e.g., acetic acid) to promote ring closure and amine formation.
  • Photoamination requires controlled UV exposure to avoid side reactions and degradation.
  • The choice of reductant impacts the selectivity of nitro group reductions, influencing downstream coupling efficiency.

Summary Table of Preparation Methods

Method Key Steps Advantages Challenges
Photoamination + Transannular Reaction Photoamination of hydroxy/alkoxy precursors, followed by acid-mediated ring closure Specific functionalization, well-established Requires careful control of UV exposure and acidic conditions
Buchwald–Hartwig Coupling (Adapted) Formation of aminophenyl intermediates, Pd-catalyzed intramolecular amination Efficient ring closure, versatile Requires palladium catalysts, sensitive to substituents
Oxidation/Reduction Pathways Oxidation of precursors, reduction of nitro groups to amines Enables intermediate modifications Multiple steps, potential side reactions

Chemical Reactions Analysis

1-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-piperidin-4-ylamine undergoes various types of chemical reactions, including:

Scientific Research Applications

1-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-piperidin-4-ylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis and in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-piperidin-4-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Amineptine (7-[(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)amino]heptanoic acid)

  • Structural Differences: Amineptine replaces the piperidin-4-ylamine group with a heptanoic acid chain.
  • Pharmacological Profile: Amineptine is a dopamine reuptake inhibitor and serotoninergic agent, historically used as an antidepressant.
  • Regulatory Status : Classified as a Schedule I drug in the U.S. due to stimulant-like effects and addiction risks .

ADCI ((±)-5-Aminocarbonyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine)

  • Structural Differences : ADCI introduces an imine group and a carbonyl substituent, altering receptor binding compared to the target compound.
  • Pharmacological Activity : ADCI is a potent NMDA receptor antagonist with anticonvulsant properties. In murine models, it demonstrated an ED50 of 8.9 mg/kg (i.p.) in electroshock tests and 15.2 mg/kg against NMDA-induced seizures, with high selectivity over kainate receptors .
  • Mechanism : Acts as a use-dependent, uncompetitive NMDA channel blocker (IC50 = 14 µM in hippocampal neurons), similar to dizocilpine (MK-801) but with reduced motor impairment .

Piperazine Derivatives (e.g., 1-[2-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)ethyl]-4-methylpiperazine)

  • Structural Differences : Replaces the piperidin-4-ylamine group with a piperazine ring and ethyl linker.
  • The ethyl-piperazine substitution may enhance blood-brain barrier permeability compared to the parent compound .

Comparison with Functional Analogs

Carbamazepine

  • Structural Similarity : Shares a tricyclic dibenzo[a,d]cyclohepten core but lacks the piperidine/piperazine substituents.
  • Pharmacological Overlap: Carbamazepine is a sodium channel blocker used for epilepsy and neuropathic pain.

Dizocilpine (MK-801)

  • Mechanistic Comparison : Both ADCI and dizocilpine are NMDA antagonists, but dizocilpine exhibits higher neurotoxicity and motor impairment. ADCI’s ED50 (23.5 mg/kg p.o.) is superior in oral efficacy compared to dizocilpine’s narrow therapeutic window .

Data Tables

Table 1: Key Pharmacological Parameters of Selected Analogs

Compound Mechanism of Action ED50 (mg/kg) Selectivity/Notes
ADCI NMDA receptor antagonist 8.9 (i.p.) High NMDA selectivity
Amineptine Dopamine reuptake inhibitor N/A Schedule I controlled substance
Carbamazepine Sodium channel blocker 10–15 (oral) Broad-spectrum anticonvulsant

Table 2: Structural Comparison

Compound Core Structure Key Substituents Molecular Weight
Target Compound Dibenzo[a,d]cyclohepten Piperidin-4-ylamine ~307 g/mol
Amineptine Dibenzo[a,d]cyclohepten Heptanoic acid chain ~353 g/mol
ADCI Dibenzo[a,d]cyclohepten Aminocarbonyl-imine ~293 g/mol

Biological Activity

1-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-piperidin-4-ylamine is a compound of interest in medicinal chemistry due to its potential pharmacological properties. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C18H20N2
  • Molecular Weight : 264.365 g/mol
  • CAS Number : 73855-81-9

The compound exhibits various biological activities that can be attributed to its structural features. It is believed to interact with several neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This interaction is crucial for its potential use in treating neurological disorders.

Anticonvulsant Effects

Research indicates that compounds similar to 1-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-piperidin-4-ylamine demonstrate anticonvulsant properties. Studies have shown that these compounds can increase seizure thresholds in animal models when subjected to pentylenetetrazole (PTZ) or maximal electroshock (MES) tests. For instance, harmane, a related compound, has been shown to protect against PTZ-induced seizures by modulating GABAergic activity and reducing oxidative stress markers in the brain .

Neuroprotective Properties

In addition to anticonvulsant effects, this compound may exhibit neuroprotective properties. It has been suggested that its mechanism involves the modulation of oxidative stress and inflammation within neuronal tissues. This is particularly relevant in conditions such as epilepsy and neurodegenerative diseases, where oxidative damage plays a significant role .

Case Studies

StudyFindings
Harmane Study Demonstrated protective effects against PTZ-induced seizures through GABA modulation .
Neurochemical Analysis Showed alterations in neurotransmitter levels (GABA and glutamate) following treatment with related compounds, indicating potential neuroprotective mechanisms .
Oxidative Stress Assessment Compounds similar to 1-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-piperidin-4-ylamine reduced lipid peroxidation and restored antioxidant enzyme levels in animal models .

Research Findings

Recent studies have expanded the understanding of the biological activity of this compound:

  • Anticonvulsant Activity : The compound has been tested for its ability to prevent seizures induced by various agents, including PTZ and MES. Results indicate a significant increase in seizure threshold at specific dosages.
  • Neurochemical Modulation : It has been observed that treatment with this compound leads to alterations in key neurotransmitter systems, which are critical for maintaining neurological health.
  • Oxidative Stress Reduction : The ability of this compound to mitigate oxidative stress markers suggests potential therapeutic applications in neurodegenerative diseases.

Q & A

Q. What strategies ensure reproducibility in hypothesis-driven research involving this compound?

  • Answer : Pre-register experimental protocols (e.g., on Open Science Framework), use batch-controlled synthesis, and implement blinding during data collection. Validate findings through independent replication labs and share raw datasets publicly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-piperidin-4-ylamine
Reactant of Route 2
Reactant of Route 2
1-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-piperidin-4-ylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.